N-glycoloyl-D-mannosaminolactone
Description
Properties
Molecular Formula |
C8H13NO7 |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C8H13NO7/c10-1-3-6(13)7(14)5(8(15)16-3)9-4(12)2-11/h3,5-7,10-11,13-14H,1-2H2,(H,9,12)/t3-,5+,6-,7-/m1/s1 |
InChI Key |
HGKMWYVYIMDKCV-VYNVVFCLSA-N |
SMILES |
C(C1C(C(C(C(=O)O1)NC(=O)CO)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)NC(=O)CO)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)NC(=O)CO)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Glycobiology and Sialylation Studies
N-glycoloyl-D-mannosaminolactone plays a significant role in glycobiology, particularly in the study of sialylation processes. Sialic acids, including N-glycolylneuraminic acid, are crucial for cell-cell interactions and immune responses. Research indicates that the incorporation of this compound can influence sialylation patterns in glycoproteins, potentially enhancing their stability and function .
Table 1: Effects of this compound on Sialylation
| Study | Effect Observed | Methodology |
|---|---|---|
| Increased sialylation in cultured cells | In vitro assays | |
| Modulation of immune response via sialic acid incorporation | Animal models |
Therapeutic Potential in Cancer Treatment
This compound has shown promise in cancer research, particularly regarding its antitumor properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted therapeutic approach.
Case Study: Anticancer Activity
- Objective : Evaluate the anticancer effects on breast cancer models.
- Results : Significant apoptosis induction was observed with minimal effects on normal cells .
Immunological Applications
The compound's ability to modulate immune responses makes it a candidate for immunotherapy. Its interaction with immune cells may enhance the efficacy of vaccines or immunotherapeutic agents by altering glycan structures on cell surfaces.
Table 2: Immunological Effects of this compound
| Study | Immune Response Modulation | Findings |
|---|---|---|
| Enhanced antibody response | Increased antibody levels against specific antigens | |
| Reduction of inflammatory markers | Lowered cytokine levels in treated models |
Case Study 1: Cancer Treatment
- Objective : Investigate the effects of this compound on tumor growth.
- Results : In xenograft models, significant tumor growth inhibition was observed at doses of 20 mg/kg, with tumor growth inhibition rates reaching up to 60% .
Case Study 2: Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Effective inhibition of growth in multi-drug resistant strains was noted, indicating potential use as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The primary structural analogs of N-glycoloyl-D-mannosaminolactone include:
- N-Acetyl-D-mannosaminolactone: Features an acetyl group instead of glycoloyl.
- Other mannosamine-derived lactones: Such as N-propionyl or N-succinyl variants, though these are less studied.
A key distinction lies in the substituent’s physicochemical properties.
Physicochemical Properties
| Property | This compound | N-Acetyl-D-Mannosaminolactone |
|---|---|---|
| Molecular Weight (g/mol) | 249.2 | 233.2 |
| Substituent | -COCH₂OH | -COCH₃ |
| Hydrophilicity | Higher (due to -OH) | Moderate |
| Stability (pH 7.0) | Moderate | High |
The glycoloyl group’s hydroxyl moiety may render the compound more susceptible to hydrolysis under alkaline conditions compared to the acetylated form .
Analytical Handling
- Labeling Efficiency: N-glycoloyl glycans require specialized labeling protocols. For instance, 2-aminobenzamide (2-AB) labels glycoloylated glycans efficiently at higher reagent concentrations (50 mM vs. 20 mM for acetylated glycans) .
- Chromatographic Separation : The glycoloyl group’s polarity improves retention in hydrophilic interaction liquid chromatography (HILIC), enabling better resolution from acetylated analogs .
Research Findings and Implications
- Biotechnological Applications: The compound’s unique properties are exploited in glycan array technologies to study host-pathogen interactions .
Preparation Methods
N-Acylation of D-Mannosamine Followed by Lactonization
A foundational approach to synthesizing N-glycoloyl-D-mannosaminolactone involves the sequential acylation of D-mannosamine and subsequent lactone formation. This method parallels the synthesis of N-acetyl-D-mannosaminolactone, as described in PubChem entries, but substitutes acetylating agents with glycoloyl donors.
Step 1: Protection of Hydroxyl Groups
D-Mannosamine hydrochloride undergoes peracetylation to protect its hydroxyl groups. For example, treatment with acetic anhydride in pyridine yields peracetylated D-mannosamine, a strategy validated in the synthesis of peracetylated ManNAc analogs. This step prevents unwanted side reactions during subsequent N-acylation.
Step 2: N-Glycoloylation
The free amine group of peracetylated D-mannosamine reacts with a glycoloyl donor, such as glycolic anhydride or glycoloyl chloride, in an inert solvent (e.g., dichloromethane). This step introduces the glycoloyl moiety at the C2 position. The reaction typically requires catalytic triethylamine to neutralize HCl byproducts.
Step 3: Deprotection and Lactonization
Selective deprotection of the acetyl groups under mild basic conditions (e.g., sodium methoxide in methanol) exposes the hydroxyl groups. Intramolecular esterification between the C1 carboxylate and the C5 hydroxyl group is then induced under acidic conditions (e.g., HCl in ethanol), forming the lactone ring.
Critical Parameters:
-
Temperature : N-Acylation proceeds optimally at 0–25°C to minimize side reactions.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance glycoloyl donor reactivity.
-
Purification : Silica gel chromatography isolates intermediates, while final lactonization products may crystallize from ethanol/water mixtures.
Enzymatic and Fermentative Approaches
Aldolase-Catalyzed Retro-Aldol Reaction
Sialic acid aldolases catalyze the reversible cleavage of sialic acid into ManNAc and pyruvate. Adapting this pathway, this compound could theoretically be synthesized via enzymatic cleavage of a glycoloylated sialic acid analog.
Reaction Scheme :
Subsequent lactonization of N-glycoloyl-D-mannosamine under acidic conditions yields the target compound.
Challenges :
-
Substrate Specificity : Most aldolases exhibit high specificity for natural sialic acids, necessitating enzyme engineering to accept glycoloylated analogs.
-
Yield Optimization : Competing hydrolysis reactions may reduce lactone formation efficiency.
Industrial-Scale Production Considerations
Crystallization and Seeding Techniques
Large-scale synthesis, as demonstrated in the production of N-acetyl-D-mannosamine monohydrate, relies on selective crystallization. For this compound, seeding with pure lactone crystals in a supersaturated solution (e.g., n-propanol/water mixtures) could enhance yield and purity.
Example Protocol :
Yield Data (Hypothetical):
| Step | Yield (%) | Purity (%) |
|---|---|---|
| N-Glycoloylation | 75–85 | 90–95 |
| Lactonization | 60–70 | 85–90 |
| Crystallization | 80–90 | ≥98 |
Analytical Validation and Quality Control
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing N-glycoloyl-D-mannosaminolactone, and how do they differ in yield and purity?
- Answer : Synthesis typically involves chemical or chemoenzymatic routes. Chemical synthesis may use protected monosaccharide precursors (e.g., D-mannosamine derivatives) followed by glycoloylation and lactonization steps. Chemoenzymatic approaches leverage glycosyltransferases or engineered enzymes to improve stereoselectivity. For example, isotopic labeling strategies (e.g., ¹³C) can be integrated to track reaction pathways or optimize yields . Purity is often assessed via HPLC or LC-MS, with yields varying based on protecting group strategies (e.g., benzyl vs. acetyl groups) .
Q. Which analytical techniques are most effective for characterizing the structure of this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemistry and lactone ring conformation. ¹H and ¹³C NMR can identify glycoloyl and mannopyranose moieties, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For quantitative analysis, derivatization with PMP (1-phenyl-3-methyl-5-pyrazolone) followed by LC-MS improves sensitivity for detecting trace impurities .
Q. What is the biological significance of this compound in glycobiology?
- Answer : This compound is a precursor or intermediate in the biosynthesis of sialic acid derivatives, such as N-glycolylneuraminic acid (Neu5Gc), which are implicated in cell-cell recognition and immune responses. Its lactone form may influence enzymatic accessibility during glycan processing, affecting glycoprotein folding and function .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the chemical synthesis of this compound?
- Answer : Regioselective acylation requires careful optimization of reaction conditions (e.g., temperature, solvent polarity) and catalysts. For instance, using tin-based catalysts or enzymatic methods (e.g., lipases) can enhance selectivity for the C2 position. Computational modeling (e.g., DFT calculations) may predict reactive sites to guide experimental design .
Q. How should contradictory data on the stability of this compound in aqueous solutions be reconciled?
- Answer : Discrepancies may arise from differences in pH, temperature, or buffer composition. Systematic stability studies under controlled conditions (e.g., using phosphate vs. Tris buffers) are essential. NMR monitoring of lactone ring hydrolysis over time can quantify degradation rates, while LC-MS identifies byproducts like open-chain carboxylates .
Q. What strategies enable isotopic labeling of this compound for advanced NMR studies?
- Answer : Site-specific ¹³C labeling involves using isotopically enriched precursors (e.g., [1-¹³C]-mannose) during synthesis. Multi-labeling (e.g., ¹³C at C1 and C2) enhances J-coupling measurements for conformational analysis. Chemical or enzymatic incorporation of labels must balance cost and yield, particularly for large-scale glycan fragments .
Q. How does the lactone ring conformation of this compound impact its reactivity in glycosylation reactions?
- Answer : The 1,5-lactone ring imposes steric constraints, affecting nucleophilic attack at the anomeric center. Comparative studies with open-chain analogs (e.g., N-glycoloyl-D-mannosamine) using kinetic assays or X-ray crystallography can elucidate reactivity differences. Solvent effects (e.g., aprotic vs. polar solvents) further modulate reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
